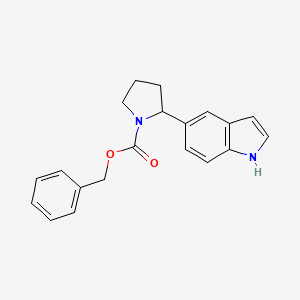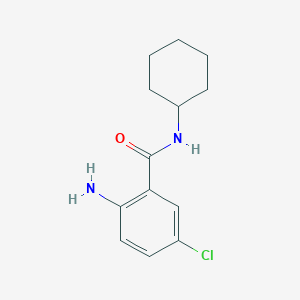
3-Fluoro-N-(prop-2-yn-1-yl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-N-(prop-2-yn-1-yl)isonicotinamide is a fluorinated organic compound with the molecular formula C9H7FN2O. It is characterized by the presence of a fluorine atom, a prop-2-yn-1-yl group, and an isonicotinamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(prop-2-yn-1-yl)isonicotinamide typically involves the reaction of isonicotinic acid with propargylamine in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom. Common reagents used in this synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-N-(prop-2-yn-1-yl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluoro-N-(prop-2-yn-1-yl)isonicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorine content.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-N-(prop-2-yn-1-yl)isonicotinamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The prop-2-yn-1-yl group contributes to the compound’s reactivity and ability to form covalent bonds with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-N-(prop-2-yn-1-yl)benzamide
- 3-Fluoro-N-(prop-2-yn-1-yl)pyridine-2-carboxamide
- 3-Fluoro-N-(prop-2-yn-1-yl)nicotinamide
Uniqueness
3-Fluoro-N-(prop-2-yn-1-yl)isonicotinamide is unique due to its specific combination of a fluorine atom, a prop-2-yn-1-yl group, and an isonicotinamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
1437485-26-1 |
|---|---|
Fórmula molecular |
C9H7FN2O |
Peso molecular |
178.16 g/mol |
Nombre IUPAC |
3-fluoro-N-prop-2-ynylpyridine-4-carboxamide |
InChI |
InChI=1S/C9H7FN2O/c1-2-4-12-9(13)7-3-5-11-6-8(7)10/h1,3,5-6H,4H2,(H,12,13) |
Clave InChI |
UPVCMOJJZZVENG-UHFFFAOYSA-N |
SMILES canónico |
C#CCNC(=O)C1=C(C=NC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,5R,6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13006532.png)
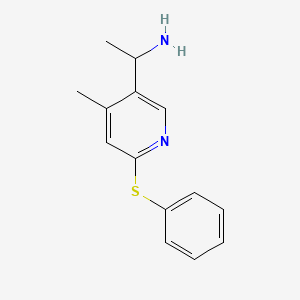
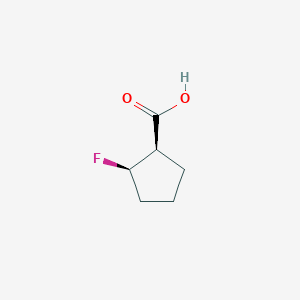
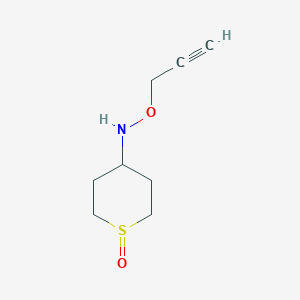
![(1R,2S,5S)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13006559.png)



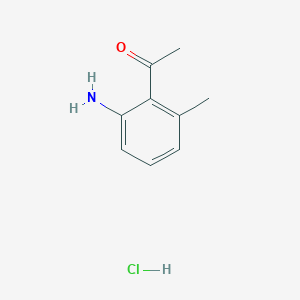
![1-[Amino(phenyl)methyl]cyclohexan-1-ol](/img/structure/B13006580.png)
![3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B13006584.png)
